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Compound of Interest

Compound Name: Izalpinin

Cat. No.: B191631

Disclaimer: Direct toxicological data for the flavonoid Izalpinin is limited in publicly available
early-stage research. This guide provides a comprehensive overview of the toxicological profile
of extracts from plants containing lzalpinin, primarily Alpinia oxyphylla, and related
compounds, to serve as a preliminary reference for researchers, scientists, and drug
development professionals. The data presented herein should be interpreted with the
understanding that it pertains to complex extracts or related molecules and not to purified
Izalpinin, unless explicitly stated. Further research is required to establish a definitive
toxicological profile for Izalpinin.

Executive Summary

Izalpinin is a flavonoid found in various medicinal plants, including Alpinia oxyphylla. While
specific toxicological studies on isolated lzalpinin are scarce, preliminary assessments of
Alpinia oxyphylla extracts suggest a low toxicity profile in acute studies. This guide synthesizes
the available preclinical safety data for these extracts and related molecules, covering acute
toxicity, genotoxicity, and sub-chronic toxicity. Methodologies for key toxicological assays are
detailed to provide a framework for future research. Due to the absence of specific data on
Izalpinin's toxic mechanisms, a generalized workflow for the preclinical toxicological
assessment of a natural product is provided.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from early toxicological studies on
Alpinia oxyphylla extracts and a related derivative.
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Table 1: Acute Oral Toxicity Data

Test ) Dose Observatio
Species Route Source
Substance (mg/kg BW) n
Alpinia
oxyphylla fruit No mortality
ethanolic Rat Oral 1000 or signs of [1]
extract (95% toxicity
ethanol)
Dichlorometh
ane fraction _
o No mortality
of Alpinia .
) Rat Oral 1000 or signs of [1]
oxyphylla fruit -
_ toxicity
ethanolic
extract

Table 2: Repeated-Dose Oral Toxicity Data for PD-00105 (a derivative of Alpinia oxyphylla)
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Study

] Species
Duration

Doses

(mglkg
BWi/day)

Key
Findings

NOAEL
(mglkg Source
BWiday)

90-Day Rat

10, 50, 100

High Doses
(50 & 100
mg/kg):
Significant
increases in
liver and
kidney
weights,
histopathologi
cal findings,
and changes
in
hematology
and clinical
chemistry
(increased
ALT, ALP,
total protein,
albumin,
globulin,
cholesterol,
LDL, HDL).
Low Dose (10
mg/kg):
Minimal, non-
adverse
increase in
liver weight
(males) and
kidney weight
(females)
with no
concomitant

changes in

10 [2](3]
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blood

chemistry.

NOAEL: No Observed Adverse Effect Level; ALT: Alanine Aminotransferase; ALP: Alkaline
Phosphatase; LDL: Low-Density Lipoprotein; HDL: High-Density Lipoprotein.

Experimental Protocols

Detailed methodologies for the key toxicological experiments cited are crucial for reproducibility
and comparison.

Acute Oral Toxicity Study

The acute oral toxicity studies on Alpinia oxyphylla extracts generally follow established
guidelines.

o Test System: Typically involves healthy, young adult rats.

o Administration: A single high dose (e.g., 1000 mg/kg body weight) of the test substance is
administered orally via gavage.[1]

» Observation Period: Animals are observed for mortality, clinical signs of toxicity, and
behavioral changes for a specified period, often 14 days.

o Parameters Monitored: Body weight, food and water consumption, and any signs of overt
toxicity.

» Necropsy: At the end of the observation period, a gross necropsy is performed on all
animals.

Genotoxicity Assessment

Genotoxicity studies for the Alpinia oxyphylla-derived molecule PD-00105 were conducted in
accordance with Good Laboratory Practice (GLP) and Organization for Economic Co-operation
and Development (OECD) test guidelines.[2]

o Bacterial Reverse Mutation Test (Ames Test):

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.researchgate.net/publication/382487268_Toxicological_evaluation_of_Alpinia_oxyphylla-derived_molecule_PD-00105_In_vitro_genotoxicity_studies_and_90-day_oral_toxicity_study_in_rats
https://pubmed.ncbi.nlm.nih.gov/39040953/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Purpose: To assess the potential of a substance to induce gene mutations in bacteria.

o Method: Strains of Salmonella typhimurium and Escherichia coli are exposed to the test
substance at various concentrations, both with and without metabolic activation (S9 mix).
The number of revertant colonies is counted and compared to the control.

« In Vitro Micronucleus Test in Mammalian Cells:
o Purpose: To detect chromosomal damage or damage to the mitotic apparatus.

o Method: Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell
line) are exposed to the test substance. After an appropriate incubation period, the cells
are harvested, and the frequency of micronuclei (small nuclei that form around
chromosome fragments or whole chromosomes that were not incorporated into the main
nucleus during cell division) is determined.

90-Day Repeated-Dose Oral Toxicity Study

This sub-chronic toxicity study provides information on potential adverse effects from repeated
exposure. The study on PD-00105 followed OECD guideline 408.[2]

Test System: Wistar rats are commonly used.

o Dose Groups: Typically includes a control group and at least three dose levels (low, mid, and
high).

o Administration: The test substance is administered orally by gavage daily for 90 days.

o Parameters Monitored:

[e]

Clinical Observations: Daily checks for signs of toxicity.

[e]

Body Weight and Food Consumption: Measured weekly.

o

Ophthalmology: Examined before and at the end of the study.

[¢]

Hematology and Clinical Chemistry: Blood samples are collected at termination for a
comprehensive analysis of red and white blood cells, platelets, and various biochemical
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markers of organ function (e.g., liver and kidney enzymes, lipids, proteins).[2]
o Urinalysis: Conducted at termination.

o Pathology:
o Gross Necropsy: All animals are subjected to a full necropsy.
o Organ Weights: Key organs are weighed.

o Histopathology: A comprehensive set of tissues from all animals in the control and high-
dose groups are examined microscopically. Tissues from lower-dose groups may also be
examined if treatment-related effects are seen at the high dose.

Visualizations: Workflows and Pathways

As no specific signaling pathways for Izalpinin's toxicity have been described in early studies,
a generalized experimental workflow for the preclinical toxicological assessment of a natural
product is presented below.
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Caption: Preclinical toxicological assessment workflow for a natural product.
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Conclusion and Future Directions

The available data from early studies on Alpinia oxyphylla extracts and the related compound
PD-00105 suggest a low acute toxicity profile. However, repeated high-dose administration of
PD-00105 indicates potential for liver and kidney toxicity.[2][3] Importantly, no genotoxic effects
were observed for this related molecule.[2]

The current body of research provides a valuable starting point, but a definitive toxicological
profile of 1zalpinin requires further investigation. Future studies should focus on:

Acute and Sub-chronic Toxicity of Isolated Izalpinin: To determine the LD50 and identify
target organs of toxicity for the pure compound.

« In Vitro Cytotoxicity: To establish IC50 values in various cell lines and elucidate mechanisms
of cell death.

o Comprehensive Genotoxicity Testing: To confirm the non-genotoxic potential of purified
Izalpinin.

Mechanistic Studies: To investigate the signaling pathways involved in any observed toxicity.

A thorough understanding of Izalpinin's safety profile is essential for its potential development
as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide Based on Early Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191631#toxicological-profile-of-izalpinin-in-early-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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